molecular formula C5H10Br2Mg2 B3040759 Pentamethylenebis(magnesium bromide) CAS No. 23708-48-7

Pentamethylenebis(magnesium bromide)

Cat. No.: B3040759
CAS No.: 23708-48-7
M. Wt: 278.55 g/mol
InChI Key: BHNGKNROBJWJDN-UHFFFAOYSA-L
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Description

Pentamethylenebis(magnesium bromide) is an organomagnesium compound with the chemical formula C5H10Br2Mg2. It is commonly used as a reagent in organic synthesis, particularly in Grignard reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylenebis(magnesium bromide) can be synthesized through the reaction of 1,5-dibromopentane with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction proceeds as follows:

Br-(CH2)5-Br+2MgBrMg-(CH2)5-MgBr\text{Br-(CH}_2\text{)}_5\text{-Br} + 2\text{Mg} \rightarrow \text{BrMg-(CH}_2\text{)}_5\text{-MgBr} Br-(CH2​)5​-Br+2Mg→BrMg-(CH2​)5​-MgBr

This reaction requires an inert atmosphere, typically nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of pentamethylenebis(magnesium bromide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an anhydrous environment. The reaction mixture is stirred continuously to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Pentamethylenebis(magnesium bromide) primarily undergoes Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds. It can also participate in other types of reactions such as:

    Oxidation: Reacts with oxygen to form magnesium alkoxides.

    Reduction: Can reduce certain organic compounds, although this is less common.

    Substitution: Reacts with electrophiles to substitute the bromine atoms with other groups.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran (THF) is the most commonly used solvent due to its ability to stabilize the Grignard reagent.

    Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with pentamethylenebis(magnesium bromide).

    Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

The major products formed from reactions with pentamethylenebis(magnesium bromide) include alcohols, ketones, and other carbonyl compounds, depending on the electrophile used.

Scientific Research Applications

Pentamethylenebis(magnesium bromide) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentamethylenebis(magnesium bromide) involves the formation of a carbon-magnesium bond, which acts as a nucleophile in subsequent reactions. The compound targets electrophilic centers in organic molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved include nucleophilic addition to carbonyl groups and substitution reactions with halides.

Comparison with Similar Compounds

Similar Compounds

  • Ethylmagnesium bromide
  • Phenylmagnesium bromide
  • Methylmagnesium bromide

Comparison

Pentamethylenebis(magnesium bromide) is unique due to its ability to form two Grignard reagents from a single molecule, allowing for the formation of more complex structures. In contrast, compounds like ethylmagnesium bromide and phenylmagnesium bromide contain only one reactive magnesium center, limiting their reactivity to single-site transformations.

Conclusion

Pentamethylenebis(magnesium bromide) is a versatile and highly reactive compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.

Properties

IUPAC Name

dimagnesium;pentane;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNGKNROBJWJDN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2Mg2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23708-48-7
Record name Pentamethylene-1,5-bis(magnesium bromide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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